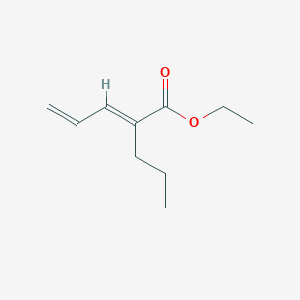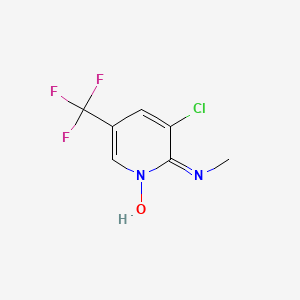
2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and unique electronic properties. These characteristics make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and the hex-1-yn-1-yl group onto an aniline ring. This can be achieved through multi-step organic synthesis, including halogenation, alkylation, and coupling reactions. Common reagents used in these reactions include fluorinating agents like Selectfluor, alkyl halides, and palladium catalysts for coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves scalable processes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods like chromatography and crystallization is also common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological molecules in unique ways, potentially inhibiting enzymes or modulating receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trifluoroaniline: A simpler fluorinated aniline derivative.
4-(Trifluoromethyl)aniline: Another fluorinated aniline with a trifluoromethyl group.
Hex-1-yn-1-yl derivatives: Compounds with similar alkyne groups attached to aromatic rings.
Uniqueness
2,3,5-Trifluoro-6-(hex-1-yn-1-yl)-4-(trifluoromethyl)aniline is unique due to the combination of multiple fluorine atoms and the hex-1-yn-1-yl group on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electronic effects, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H11F6N |
|---|---|
Peso molecular |
295.22 g/mol |
Nombre IUPAC |
2,3,5-trifluoro-6-hex-1-ynyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H11F6N/c1-2-3-4-5-6-7-9(14)8(13(17,18)19)10(15)11(16)12(7)20/h2-4,20H2,1H3 |
Clave InChI |
KSBLSIZDRFCECT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=C(C(=C(C(=C1F)C(F)(F)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


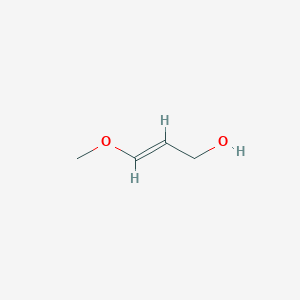
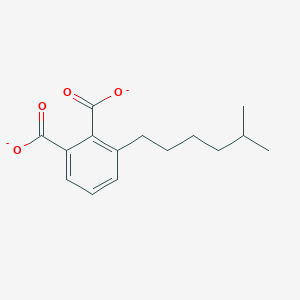
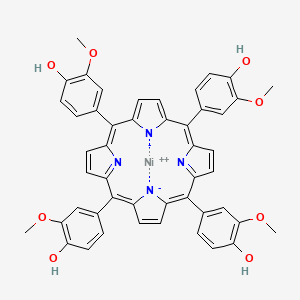
![1-[1-(Cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12340332.png)
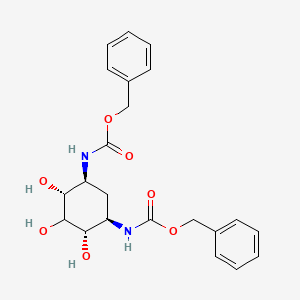
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12340347.png)
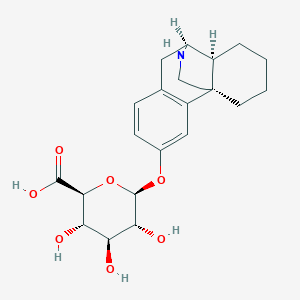
![2,5-Methano-2H-indeno[1,2-b]oxirene (9CI)](/img/structure/B12340362.png)

